Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

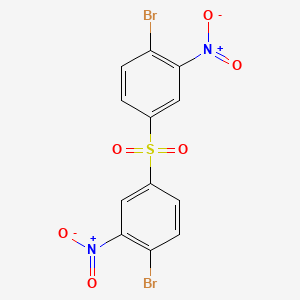

Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-]: is a chemical compound with the molecular formula C12H6Br2N2O6S and a molecular weight of 466.06 g/mol . This compound is characterized by the presence of two benzene rings connected by a sulfonyl group, each substituted with a bromine and a nitro group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] typically involves the sulfonation of bromonitrobenzene derivatives. The reaction conditions often include the use of sulfuric acid as a sulfonating agent at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar sulfonation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the bromine and nitro substituents.

Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron in acidic conditions are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed:

Oxidation: Formation of bromonitrobenzenesulfonic acids.

Reduction: Formation of bromonitrobenzenesulfonamides.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonyl and nitro groups on biological systems. It may also be explored for its potential therapeutic properties .

Industry: In the industrial sector, Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is used in the manufacture of specialty chemicals and materials. Its unique chemical structure makes it valuable in the production of polymers and resins .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] involves its interaction with molecular targets through its sulfonyl, bromine, and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

- Benzene, 1,1’-sulfonylbis[4-chloro-3-nitro-]

- Benzene, 1,1’-sulfonylbis[4-fluoro-3-nitro-]

- Benzene, 1,1’-sulfonylbis[4-iodo-3-nitro-]

Comparison: Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific substitution reactions that are not as favorable with other halogens .

Biological Activity

Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonyl group attached to two bromo- and nitro-substituted benzene rings. The presence of these functional groups significantly influences its chemical reactivity and biological properties.

Mechanisms of Biological Activity

-

Antibacterial Activity :

- Nitro groups in aromatic compounds are known to enhance antibacterial properties. For instance, compounds with nitro substitutions have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism is often attributed to the formation of reactive nitrogen species that disrupt bacterial cellular processes.

- Antitubercular Effects :

-

Electrophilic Aromatic Substitution :

- The compound undergoes electrophilic aromatic substitution reactions, which can lead to the formation of more reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-]. Below is a summary of key findings:

| Biological Activity | Tested Strain | MIC (μM) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 20 | |

| Antibacterial | P. aeruginosa | 30 | |

| Antitubercular | M. tuberculosis | 0.78 |

These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Studies

- Antimicrobial Screening : In a study where various nitro-substituted compounds were screened for antibacterial properties, Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] displayed notable inhibition zones against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antibacterial potential .

- Mechanistic Insights : Research into the mechanisms revealed that the nitro group plays a critical role in enhancing membrane permeability and facilitating reactive oxygen species generation within bacterial cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-]. Preliminary studies suggest:

- Absorption : High gastrointestinal absorption rates are predicted due to its lipophilic nature.

- Blood-Brain Barrier Penetration : The compound is expected to penetrate the blood-brain barrier effectively, which may be advantageous for central nervous system-targeted therapies .

Toxicological assessments are necessary to ensure safety in potential therapeutic applications. Current data on toxicity remain limited but warrant further investigation.

Properties

CAS No. |

75853-45-1 |

|---|---|

Molecular Formula |

C12H6Br2N2O6S |

Molecular Weight |

466.06 g/mol |

IUPAC Name |

1-bromo-4-(4-bromo-3-nitrophenyl)sulfonyl-2-nitrobenzene |

InChI |

InChI=1S/C12H6Br2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H |

InChI Key |

ZXHVTJZZCMLREU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.